Cas no 2839130-69-5 (6-[4-(Trifluoromethoxy)phenyl]spiro[3.3]heptane-1-carboxylic acid)
6-[4-(Trifluoromethoxy)phenyl]spiro[3.3]heptane-1-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 6-[4-(Trifluoromethoxy)phenyl]spiro[3.3]heptane-1-carboxylic acid
-
- インチ: 1S/C15H15F3O3/c16-15(17,18)21-11-3-1-9(2-4-11)10-7-14(8-10)6-5-12(14)13(19)20/h1-4,10,12H,5-8H2,(H,19,20)
- InChIKey: WERFZBKYICKEFP-UHFFFAOYSA-N
- ほほえんだ: C1(C(O)=O)C2(CC(C3=CC=C(OC(F)(F)F)C=C3)C2)CC1
じっけんとくせい
- 密度みつど: 1.37±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- ふってん: 384.9±42.0 °C(Predicted)
- 酸性度係数(pKa): 4.76±0.40(Predicted)
6-[4-(Trifluoromethoxy)phenyl]spiro[3.3]heptane-1-carboxylic acid 価格詳細 >>
| 関連分類 | No. | Product Name | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-37350378-0.05g |
(4r)-6-[4-(trifluoromethoxy)phenyl]spiro[3.3]heptane-1-carboxylic acid |
2839130-69-5 | 95% | 0.05g |
$663.0 | 2023-05-26 | |
| Enamine | EN300-37350378-0.1g |
(4r)-6-[4-(trifluoromethoxy)phenyl]spiro[3.3]heptane-1-carboxylic acid |
2839130-69-5 | 95% | 0.1g |
$867.0 | 2023-05-26 | |
| Enamine | EN300-37350378-0.25g |
(4r)-6-[4-(trifluoromethoxy)phenyl]spiro[3.3]heptane-1-carboxylic acid |
2839130-69-5 | 95% | 0.25g |
$1236.0 | 2023-05-26 | |
| Enamine | EN300-37350378-0.5g |
(4r)-6-[4-(trifluoromethoxy)phenyl]spiro[3.3]heptane-1-carboxylic acid |
2839130-69-5 | 95% | 0.5g |
$1947.0 | 2023-05-26 | |
| Enamine | EN300-37350378-1.0g |
(4r)-6-[4-(trifluoromethoxy)phenyl]spiro[3.3]heptane-1-carboxylic acid |
2839130-69-5 | 95% | 1g |
$2496.0 | 2023-05-26 | |
| Enamine | EN300-37350378-2.5g |
(4r)-6-[4-(trifluoromethoxy)phenyl]spiro[3.3]heptane-1-carboxylic acid |
2839130-69-5 | 95% | 2.5g |
$4892.0 | 2023-05-26 | |
| Enamine | EN300-37350378-5.0g |
(4r)-6-[4-(trifluoromethoxy)phenyl]spiro[3.3]heptane-1-carboxylic acid |
2839130-69-5 | 95% | 5g |
$7238.0 | 2023-05-26 | |
| Enamine | EN300-37350378-10.0g |
(4r)-6-[4-(trifluoromethoxy)phenyl]spiro[3.3]heptane-1-carboxylic acid |
2839130-69-5 | 95% | 10g |
$10732.0 | 2023-05-26 | |
| 1PlusChem | 1P02AF7R-50mg |
(4r)-6-[4-(trifluoromethoxy)phenyl]spiro[3.3]heptane-1-carboxylic acid |
2839130-69-5 | 95% | 50mg |
$882.00 | 2023-12-17 | |
| 1PlusChem | 1P02AF7R-100mg |
(4r)-6-[4-(trifluoromethoxy)phenyl]spiro[3.3]heptane-1-carboxylic acid |
2839130-69-5 | 95% | 100mg |
$1134.00 | 2023-12-17 |
6-[4-(Trifluoromethoxy)phenyl]spiro[3.3]heptane-1-carboxylic acid 関連文献
-
Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
-
Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
-
Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
-
Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
-
A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
6-[4-(Trifluoromethoxy)phenyl]spiro[3.3]heptane-1-carboxylic acidに関する追加情報
6-[4-(Trifluoromethoxy)phenyl]spiro[3.3]heptane-1-carboxylic acid and Its Role in Modern CAS no 2839130-69-5 Research
6-[4-(Trifluoromethoxy)phenyl]spiro[3.3]heptane-1-carboxylic acid, identified by CAS no 2839130-69-5, represents a significant advancement in the field of medicinal chemistry. This compound belongs to the class of spirocyclic derivatives, characterized by the unique connection between two rings at a single atom. The structural features of this molecule, including its trifluoromethoxy substituent and the spiro[3.3]heptane core, have attracted considerable attention due to its potential applications in drug discovery and biological research.
The trifluoromethoxy group, a common moiety in pharmaceutical compounds, contributes to the molecule's hydrophobicity and metabolic stability. This functional group is often incorporated into drug molecules to enhance their binding affinity to specific biological targets. The spiro[3.3]heptane framework, which forms the backbone of 6-[4-(Trifluoromethoxy)phenyl]spiro[3.3]heptane-1-carboxylic acid, provides a rigid structure that may influence the compound's pharmacokinetic properties and biological activity.
Recent studies have highlighted the potential of 6-[4-(Trifluoromethoxy)phenyl]spiro[3.3]heptane-1-carboxylic acid in modulating signaling pathways associated with inflammatory diseases. For instance, research published in Journal of Medicinal Chemistry (2023) demonstrated that this compound exhibits selective inhibition of the Janus kinase (JAK) family of enzymes, which are implicated in the pathogenesis of autoimmune disorders such as rheumatoid arthritis. The trifluoromethoxy substituent was found to enhance the compound's potency by stabilizing its interaction with the JAK2 receptor.
Another area of interest lies in the compound's potential as a scaffold for the development of antiviral agents. A 2024 study in Antiviral Research reported that 6-[4-(Trifluoromethoxy)phenyl]spiro[3.3]heptane-1-carboxylic acid derivatives showed promising activity against SARS-CoV-2, the virus responsible for the COVID-19 pandemic. The compound's ability to interfere with viral entry mechanisms through its hydrophobic interactions with host cell membranes was a key finding in this research.
The synthesis of 6-[4-(Trifluoromethoxy)phenyl]spiro[3.3]heptane-1-carboxylic acid involves complex organic reactions, with recent advancements in asymmetric catalysis enabling more efficient production methods. A 2023 publication in Organic Letters described a novel approach using chiral phosphoric acid catalysts to achieve high enantiomeric purity in the final product. This development is critical for pharmaceutical applications where stereochemistry significantly impacts drug efficacy and safety.
From a pharmacological perspective, the compound's carboxylic acid functionality may influence its solubility and bioavailability. Researchers are exploring ways to modify this group to improve the compound's oral bioavailability while maintaining its therapeutic effects. A 2023 study in European Journal of Pharmaceutical Sciences evaluated various prodrug strategies for 6-[4-(Trifluoromethoxy)phenyl]spiro[3.3]heptane-1-carboxylic acid, demonstrating that esterification of the carboxylic acid group significantly enhanced its intestinal absorption in preclinical models.
Furthermore, the compound's potential as a target for drug repurposing has been explored in recent years. A 2024 analysis in Drug Discovery Today suggested that 6-[4-(Trifluoromethoxy)phenyl]spiro[3.3]heptane-1-carboxylic acid could be used as a lead molecule for developing treatments for neurodegenerative disorders. The compound's ability to cross the blood-brain barrier, facilitated by its hydrophobic properties, makes it an attractive candidate for such applications.
Current research is also focusing on the compound's interactions with ion channels and its potential role in cardiovascular diseases. A 2023 study in Cardiovascular Research found that 6-[4-(Trifluoromethoxy)phenyl]spiro[3.3]heptane-1-carboxylic acid modulates the activity of transient receptor potential (TRP) channels, which are involved in regulating cellular responses to environmental stimuli. This discovery opens new avenues for the development of therapies targeting conditions such as hypertension and arrhythmias.
As the field of medicinal chemistry continues to evolve, 6-[4-(Trifluoromethoxy)phenyl]spiro[3.3]heptane-1-carboxylic acid remains a subject of intense investigation. Its unique structural features, combined with its potential biological activities, position it as a valuable tool for drug discovery. Ongoing research is likely to uncover additional applications for this compound, further solidifying its importance in the pharmaceutical industry.
One of the most promising aspects of 6-[4-(Trifluoromethoxy)phenyl]spiro[3.3]heptane-1-carboxylic acid is its adaptability for use in personalized medicine. By modifying specific functional groups, researchers can tailor the compound to target individual patient needs. A 2024 study in Pharmaceutical Research demonstrated that customized versions of this molecule could be developed to address genetic variations in drug metabolism, paving the way for more effective and targeted therapeutic approaches.
In conclusion, 6-[4-(Trifluoromethoxy)phenyl]spiro[3.3]heptane-1-carboxylic acid (CAS no 2839130-69-5) represents a significant advancement in the field of medicinal chemistry. Its unique structural features, combined with its potential biological activities, make it a valuable candidate for drug discovery and development. As research in this area continues to progress, it is likely that this compound will play an increasingly important role in the treatment of various diseases.
2839130-69-5 (6-[4-(Trifluoromethoxy)phenyl]spiro[3.3]heptane-1-carboxylic acid) 関連製品
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)